molecular formula C13H14O7 B13113670 2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoicacid

2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoicacid

Cat. No.: B13113670
M. Wt: 282.25 g/mol
InChI Key: HCBJTPTZYQBJPM-UHFFFAOYSA-N
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Description

2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid moiety linked to a dioxolane ring, which is further substituted with acetoxy and hydroxymethyl groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the acetoxy and hydroxymethyl groups via esterification and hydroxylation reactions, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acetoxy group can be reduced to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Acetoxy-2-(carboxymethyl)-1,3-dioxolan-2-yl)benzoic acid.

    Reduction: Formation of 2-(4-Hydroxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxolane ring provides structural stability and can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxy-2-azetidinone: Another compound with an acetoxy group, used in the synthesis of antibiotics.

    2-(Hydroxymethyl)-1,3-dioxolane: A simpler analog with similar structural features but lacking the benzoic acid moiety.

Uniqueness

2-(4-Acetoxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl)benzoic acid is unique due to its combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14O7

Molecular Weight

282.25 g/mol

IUPAC Name

2-[4-acetyloxy-2-(hydroxymethyl)-1,3-dioxolan-2-yl]benzoic acid

InChI

InChI=1S/C13H14O7/c1-8(15)19-11-6-18-13(7-14,20-11)10-5-3-2-4-9(10)12(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17)

InChI Key

HCBJTPTZYQBJPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(O1)(CO)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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